OMEGA-Conotoxin GVI A

Pain Research Neuropathic Pain In Vivo Pharmacology

ω-Conotoxin GVIA is the irreversible, gold-standard Cav2.2 (N-type) antagonist—not interchangeable with MVIIA or CVID. Its virtually irreversible binding and picomolar affinity (IC50 4.6 pM, human) enable sustained channel blockade for long-term electrophysiology, autoradiography, and chronic pain models. Unique species-dependent affinity (human > rat > chick) makes it essential for translational pharmacology. Substitution risks non-reproducible data due to divergent washout kinetics. For definitive N-type channel isolation and publication-ready results, choose GVIA.

Molecular Formula C120H182N38O43S6
Molecular Weight 3037.4 g/mol
CAS No. 106375-28-4
Cat. No. B025652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOMEGA-Conotoxin GVI A
CAS106375-28-4
SynonymsConus geographus Toxin
Conus geographus Toxin GVIA
geographus Toxin, Conus
geographus toxin, omega-Conus
GVIA, omega-CgTX
GVIA, omega-Conotoxin
omega CgTX
omega CgTX GVIA
omega Conotoxin GVIA
omega Conus geographus toxin
omega-CgTX
omega-CgTX GVIA
omega-Conotoxin GVIA
omega-Conus geographus toxin
Toxin, Conus geographus
toxin, omega-Conus geographus
Molecular FormulaC120H182N38O43S6
Molecular Weight3037.4 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O
InChIInChI=1S/C120H182N38O43S6/c1-53(165)91-114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)49-204-207-52-84-110(193)153-80-48-203-202-47-64(123)94(177)135-65(9-3-5-25-121)97(180)147-78(45-163)117(200)156-38-61(170)32-85(156)111(194)133-37-90(175)134-74(41-159)102(185)145-76(43-161)105(188)152-83(109(192)148-79(46-164)118(201)158-40-63(172)34-87(158)113(196)155-92(54(2)166)115(198)146-77(44-162)103(186)140-70(30-56-15-21-59(168)22-16-56)99(182)141-72(35-88(124)173)100(183)150-84)51-206-205-50-82(151-104(187)75(42-160)144-96(179)67(137-106(80)189)11-7-27-131-119(127)128)108(191)143-73(36-89(125)174)116(199)157-39-62(171)33-86(157)112(195)142-71(101(184)154-91)31-57-17-23-60(169)24-18-57/h13-24,53-54,61-87,91-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)
InChIKeyFDQZTPPHJRQRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 95 %AA sequence: H-Cys1-Lys-Ser-Hyp-Gly-Ser-Ser-Cys8-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys15-Cys16-Arg-Ser-Cys19-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys26-Tyr-NH2Disulfide bonds between Cys1-Cys16, Cys8-Cys19 and Cys15-Cys26)Length (aa): 27

ω-Conotoxin GVIA (CAS 106375-28-4) – A Reference Standard N-Type Calcium Channel Blocker for Pain and Neurotransmission Research


ω-Conotoxin GVIA (CAS: 106375-28-4) is a 27-amino acid peptide neurotoxin isolated from the venom of the marine cone snail *Conus geographus* [1]. It functions as a highly potent and selective antagonist of N-type voltage-gated calcium channels (Cav2.2) [2]. Its established mechanism involves binding to the channel's outer pore domain to block calcium influx, making it a definitive pharmacological tool for dissecting N-type channel function in neurotransmitter release, pain signaling, and neuroprotection studies [3].

Why ω-Conotoxin GVIA (106375-28-4) Cannot Be Replaced by Other N-Type Blockers Like MVIIA or CVID


While other N-type calcium channel blockers such as ω-Conotoxin MVIIA and ω-Conotoxin CVID share a similar target, their binding kinetics, functional irreversibility, and in vivo selectivity profiles differ significantly [1]. These differences are not subtle; they translate into substantial variations in assay outcomes, particularly in long-term electrophysiology experiments and complex in vivo models [2]. Simply substituting GVIA with a related conotoxin based on nominal target classification can lead to non-reproducible data, misinterpretation of N-type channel contributions, or failed experimental models due to differences in washout kinetics and species-dependent affinity [3].

ω-Conotoxin GVIA (106375-28-4) – A Comparative Evidence Guide for Procurement Decisions


ω-Conotoxin GVIA Exhibits 3-4x Higher In Vivo Potency than MVIIA or CVID in Neuropathic Pain Models

In a rat spinal nerve ligation model of neuropathic pain, intrathecal ω-Conotoxin GVIA (ED50 = 0.12 μg/kg) was significantly more potent at attenuating tactile allodynia compared to ω-Conotoxin MVIIA (ED50 = 0.32 μg/kg) and ω-Conotoxin CVID (ED50 = 0.36 μg/kg) [1]. This represents a 2.7- and 3.0-fold higher potency, respectively, and confirms earlier findings that GVIA demonstrates 3–4 times greater in vivo potency when compared to MVIIA and CVID [2].

Pain Research Neuropathic Pain In Vivo Pharmacology

ω-Conotoxin GVIA Demonstrates Superior Potency to MVIIA in Functional Calcium Channel Blockade (IC50: 28 nM vs 78 nM)

In chicken forebrain synaptosomes, ω-Conotoxin GVIA exhibited an IC50 of 28 nM for inhibiting the KCl-induced plateau phase of intracellular free Ca2+ elevation, which was significantly more potent than ω-Conotoxin MVIIA (IC50 = 78 nM) in the same assay [1]. While MVIIA achieved its maximum effect more quickly (10 min vs 20 min for GVIA) at submaximal concentrations, GVIA's higher absolute potency is a key differentiator for studies requiring maximal N-type channel inhibition [2].

Electrophysiology Calcium Imaging Synaptosome Assays

ω-Conotoxin GVIA Binds Irreversibly to N-Type Channels, a Key Distinction from Reversibly Binding Analogs

ω-Conotoxin GVIA is widely characterized as an essentially irreversible blocker of N-type calcium channels on the timescale of typical electrophysiological experiments, whereas ω-Conotoxin MVIIA demonstrates partial reversibility and ω-Conotoxin CVID exhibits almost complete recovery after washout [1]. This functional irreversibility of GVIA block has been confirmed in multiple studies; for example, recovery from GVIA block was minimal compared to MVIIA and CVID, which can be a critical experimental design consideration [2].

Binding Kinetics Irreversible Antagonist Electrophysiology

ω-Conotoxin GVIA Displays High Selectivity for N-Type over P/Q-Type Calcium Channels

Unlike ω-Conotoxin MVIIC, which potently blocks both N-type and P/Q-type calcium channels, ω-Conotoxin GVIA exhibits a high degree of selectivity for N-type (Cav2.2) channels [1]. This selectivity profile is supported by binding studies showing that GVIA's affinity for Cav2.2 is orders of magnitude higher than for Cav2.1 (P/Q-type) channels, whereas MVIIC shows similar affinity for both subtypes [2]. This selectivity is a cornerstone of GVIA's utility as a diagnostic tool for isolating N-type currents.

Channel Selectivity Pharmacology Tool Compound Validation

ω-Conotoxin GVIA Shows Pronounced Species-Dependent Binding Affinity, with Highest Affinity in Human Tissues

In radioligand binding studies, ω-Conotoxin GVIA displays a clear rank order of affinity across species, with the highest affinity observed for human neocortical membranes (IC50 = 4.6 pM), followed by rat hippocampal membranes (IC50 = 60 pM), and the lowest for chick brain synaptic plasma membranes (IC50 = 150 pM) [1]. This species-dependent variation, which is not always as pronounced for other ω-conotoxins like MVIIA [2], is a critical factor when translating findings from animal models to human systems.

Species Selectivity Radioligand Binding Human Tissue Research

ω-Conotoxin GVIA Provides a Distinct Anticonvulsant Profile Compared to MVIIA and MVIIC in Seizure Models

In the DBA/2 mouse model of reflex epilepsy, ω-Conotoxin GVIA exhibited anticonvulsant activity at high doses (3 μg ICV prevented tonic seizures in 60% of animals; 10 μg ICV prevented clonic seizures in 60% and tonic seizures in 90%) [1]. In stark contrast, ω-Conotoxin MVIIA showed no anticonvulsant effect at doses up to 10 μg ICV, while ω-Conotoxin MVIIC and ω-Agatoxin IVA were effective at much lower doses (ED50 ~0.07-0.09 μg ICV) [2]. This divergence highlights that N-type channel blockade alone does not predict anticonvulsant efficacy, and that GVIA has a unique pharmacological signature in this disease model.

Epilepsy Research Anticonvulsant Behavioral Pharmacology

Recommended Applications for ω-Conotoxin GVIA (106375-28-4) Based on Differentiated Evidence


Definitive Isolation and Characterization of N-Type (Cav2.2) Currents in Electrophysiology

ω-Conotoxin GVIA's high potency (IC50 = 28 nM in functional assays) [1] and virtually irreversible binding kinetics [2] make it the gold-standard tool for isolating N-type calcium channel currents. Its high selectivity for Cav2.2 over other high-voltage-activated channels (e.g., P/Q-type) ensures that residual currents can be confidently attributed to non-N-type channels, a critical step in biophysical and pharmacological profiling.

High-Sensitivity Radioligand Binding Assays in Human Tissue Preparations

With an exceptionally high affinity for human N-type channels (IC50 = 4.6 pM) [3], ω-Conotoxin GVIA is the ligand of choice for autoradiography and binding studies using human brain tissue. Its low picomolar affinity enables robust, specific signal detection even in samples with low receptor density, providing superior sensitivity compared to other ω-conotoxins that may exhibit lower affinity or greater species variability [4].

Preclinical In Vivo Models Requiring Sustained N-Type Channel Blockade

For studies requiring sustained inhibition of N-type calcium channels over hours or days, ω-Conotoxin GVIA's irreversible binding profile [2] offers a distinct advantage over reversible blockers like MVIIA or CVID. This property is particularly valuable in long-term infusion studies or behavioral models where maintaining a stable level of channel blockade is essential for observing a consistent phenotypic outcome, as demonstrated in neuropathic pain models [5].

Investigating Species-Specific Differences in N-Type Channel Pharmacology

The pronounced species-dependent affinity of ω-Conotoxin GVIA (human > rat > chick) [3] makes it a unique tool for studying the molecular pharmacology of N-type channels across species. This property can be leveraged in comparative studies to understand how subtle structural differences in the channel protein affect toxin binding and function, providing insights that are critical for translating findings from animal models to human physiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for OMEGA-Conotoxin GVI A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.